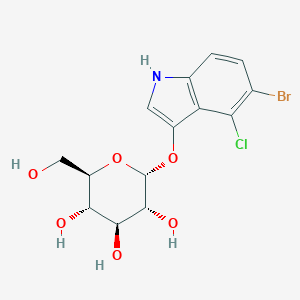

5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside

Beschreibung

Structural Basis for α-Glucosidase Recognition

X-α-Glc’s molecular structure (C₁₄H₁₅BrClNO₆; MW 408.63) features an α-D-glucopyranoside linked to a 5-bromo-4-chloroindolyl group. The α-anomeric configuration ensures selective recognition by α-glucosidases, which hydrolyze α-1,4-glycosidic bonds in substrates like maltose and glycogen. This specificity contrasts with β-anomers (e.g., X-β-Glc), which target β-glucosidases or β-glucuronidases. The halogen substitutions (Br at C5, Cl at C4) enhance the electron-withdrawing effect on the indolyl moiety, stabilizing the intermediate indoxyl radical and intensifying chromogenic signal output.

Applications in Microbial Identification and Transgenic Screening

In microbiological diagnostics, X-α-Glc is incorporated into culture media to differentiate α-glucosidase-positive organisms like Enterobacter sakazakii and Staphylococcus aureus. Enzymatic cleavage releases the indoxyl group, which dimerizes to form a blue precipitate localized around colonies expressing the enzyme. Similarly, in plant molecular biology, X-α-Glc serves as a reporter substrate for α-glucosidase transgenes, enabling non-destructive monitoring of promoter activity in tissues like leaves or roots.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-HRNXZZBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370036 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108789-36-2 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination and Chlorination of Indoxyl

The indolyl core is functionalized via electrophilic aromatic substitution.

-

Bromination : Indoxyl is treated with in at 0–5°C, yielding 5-bromoindoxyl.

-

Chlorination : Subsequent reaction with in introduces the 4-chloro substituent.

Key Parameters :

| Reaction Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | NBS | DMF | 0–5°C | 78% |

| Chlorination | SOCl | DCM | 25°C | 85% |

Glycosylation Methods

Koenigs-Knorr Glycosylation

This classical method employs a glucopyranosyl halide donor.

Procedure :

-

Halide Formation : The peracetylated glucose reacts with , generating α-D-glucopyranosyl bromide.

-

Coupling : The indolyl aglycon and glucopyranosyl bromide are combined with in anhydrous .

Optimization :

-

Catalyst : Silver oxide () ensures retention of the α-configuration.

-

Solvent : Anhydrous DCM minimizes hydrolysis of the glycosyl bromide.

Outcome :

| Parameter | Value |

|---|---|

| Reaction Time | 12–18 hours |

| Temperature | 25°C |

| Yield | 46–52% |

Trichloroacetimidate Method

A modern approach offering higher stereoselectivity.

Procedure :

-

Imidate Formation : Peracetylated glucose reacts with and to form the trichloroacetimidate donor.

-

Glycosylation : The donor and indolyl aglycon are coupled using catalyst in .

Advantages :

Challenges :

-

Sensitivity to moisture necessitates strict anhydrous conditions.

Deprotection and Purification

Acetyl Group Removal

The peracetylated product is treated with or in .

Conditions :

| Reagent | Time | Temperature | Yield |

|---|---|---|---|

| 0.1 M NaOMe | 6 h | 25°C | 92% |

Chromatographic Purification

Analytical Validation

Structural Confirmation

Purity Assessment

| Method | Criteria | Result |

|---|---|---|

| HPLC | Retention time = 8.2 min | 98.5% |

| TLC (Silica) | R = 0.39 | Single spot |

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ microreactors for improved efficiency:

Crystallization Optimization

Challenges and Solutions

Anomeric Mixture Formation

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tianeptine-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Beinhaltet die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.

Reduktion: Setzt typischerweise Reduktionsmittel wie Natriumborhydrid ein.

Substitution: Verwendet Reagenzien wie Halogene für Chlor-Substitutionsreaktionen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Tianeptine, wie z. B. solche mit modifizierten aromatischen Ringen oder veränderten Seitenketten .

Wissenschaftliche Forschungsanwendungen

Chromogenic Substrate for Enzymes

X-Gluc acts as a chromogenic substrate primarily for the enzyme β-glucuronidase (GUS) and α-glucosidase. Upon hydrolysis by these enzymes, it produces an intense blue precipitate, facilitating the identification of organisms that express these enzymes.

Microbiological Identification

X-Gluc is used in microbiological culture media for detecting α-glucosidase-positive organisms. It is particularly effective in identifying specific strains of bacteria such as Escherichia coli and Enterobacter sakazakii . The compound's ability to yield a visible color change makes it a valuable tool for rapid screening in clinical and environmental microbiology.

Histochemical Applications

In histochemistry, X-Gluc is employed to visualize the presence of α-D-glucosidases in tissue samples. It has been shown to be an effective substrate for demonstrating enzyme activity in situ, allowing researchers to study enzyme localization within cells and tissues .

Transgenic Plant Research

X-Gluc serves as a reporter gene marker in transgenic plants, particularly for GUS gene fusions. It aids in the screening of genetically modified organisms by indicating successful gene expression through colorimetric changes .

Data Table: Applications Summary

| Application Area | Description | Key Organisms/Enzymes |

|---|---|---|

| Chromogenic Substrate | Produces blue precipitate upon enzymatic action | β-glucuronidase, α-glucosidase |

| Microbiological Identification | Rapid identification of specific bacterial strains | E. coli, Enterobacter sakazakii |

| Histochemical Detection | Visualization of enzyme activity in tissue samples | α-D-glucosidases |

| Transgenic Plant Research | Reporter gene marker for GUS fusions | Various transgenic plants |

Case Study 1: Identification of Escherichia coli

In a study published in Applied and Environmental Microbiology, researchers utilized X-Gluc for the rapid identification of E. coli strains from environmental samples. The study demonstrated that X-Gluc could differentiate between pathogenic and non-pathogenic strains based on enzymatic activity, highlighting its potential for environmental monitoring .

Case Study 2: Histochemical Analysis

Another significant application was reported in Histochemistry, where X-Gluc was used to investigate the distribution of α-D-glucosidases in human tissues. The results indicated distinct patterns of enzyme activity that correlated with specific pathological conditions, emphasizing the compound's utility in clinical diagnostics .

Wirkmechanismus

Tianeptine sodium exerts its effects through multiple mechanisms:

Serotonin Reuptake Enhancement: Unlike typical antidepressants, tianeptine enhances the reuptake of serotonin, leading to increased serotonin levels in the brain.

Opioid Receptor Agonism: Acts as an atypical agonist of the μ-opioid receptor, contributing to its antidepressant and anxiolytic effects

Glutamate Modulation: Modulates glutamate receptors, which may also play a role in its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Molecular Formula: C₁₄H₁₅BrClNO₆

- Molecular Weight : 408.63 g/mol

- Melting Point : 243°C (TCI America)

- Storage : Recommended at -20°C to maintain stability .

Comparison with Structurally Similar Chromogenic Substrates

Structural and Functional Overview

The compound belongs to the 5-bromo-4-chloro-3-indolyl glycoside family , where the sugar moiety determines enzyme specificity. Below is a comparative analysis with key analogs:

Key Differentiators

Enzyme Specificity: X-Glu targets α-glucosidase, critical for starch and glycogen metabolism, while X-Gal detects β-galactosidase, a marker for coliform bacteria . X-Cell’s cellobiose structure makes it specific for cellobiohydrolases, unlike monosaccharide-based analogs like X-Glu or X-Gal .

Detection Sensitivity :

- X-Gal produces blue colonies in Aeromonas hydrophila at lower concentrations than traditional media like m-Endo agar .

- X-Glu exhibits superior stability in halotolerant environments, making it ideal for marine microbiological studies .

Synthetic Complexity :

- X-Glu synthesis involves brominated glucose or trichloroacetonitrile methods , whereas X-Gal requires galactose-specific protecting groups, increasing production costs .

Research Findings and Industrial Relevance

Microbial Enzyme Profiling

- In lignocellulose-degrading consortia, X-Glu, X-Cell, and X-Man were used to map α-glucosidase, cellobiohydrolase, and α-mannosidase activities, respectively, revealing synergistic enzyme interactions .

- X-Gal detected β-galactosidase-positive Aeromonas in 18% of chlorinated water samples missed by conventional coliform tests, highlighting its diagnostic superiority .

Biologische Aktivität

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, commonly referred to as X-Glc, is a synthetic compound widely utilized in microbiological research due to its chromogenic properties. This compound serves as a substrate for various enzymes, particularly α-D-glucosidases, and has significant applications in the differentiation of bacterial species based on their metabolic capabilities. This article explores the biological activity of X-Glc, highlighting its mechanisms, applications, and relevant studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅BrClNO₆ |

| Molecular Weight | 407.622 g/mol |

| Melting Point | 249-251 °C |

| Solubility | DMF: 50 mg/mL |

| Density | 1.882 g/cm³ |

X-Glc acts as a chromogenic substrate for β-D-glucosidase and α-D-glucosidase enzymes. Upon hydrolysis by these enzymes, X-Glc produces a blue indigo dye, which can be visually detected. This property allows for the selective identification of certain bacteria based on their enzymatic activity. For instance, bacteria that express α-D-glucosidase will produce blue-green colonies when cultured on media containing X-Glc.

Applications in Microbiology

- Differentiation of Bacterial Species :

- Detection of Enzymatic Activity :

- Chromogenic Media Development :

Study 1: Detection of Enterobacter sakazakii

In a study by Lehner et al. (2006), X-Glc was utilized to differentiate Enterobacter sakazakii from other enteric pathogens based on pigment production linked to enzyme activity. The study demonstrated that colonies producing a blue color were indicative of α-D-glucosidase activity, facilitating rapid identification in clinical settings .

Study 2: Identification of Escherichia coli

A novel chromogenic medium containing X-Glc was developed for the rapid identification of E. coli in shellfish and wastewater samples. The study reported that out of 1,025 presumptively positive colonies, those that turned blue were confirmed as E. coli , underscoring the specificity and reliability of X-Glc as a diagnostic tool .

Q & A

Q. What are the primary applications of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside in enzymatic assays?

This compound is widely used as a chromogenic substrate for detecting α-D-glucosidase activity in microbiological and biochemical assays. Upon enzymatic cleavage, it releases an insoluble indigo derivative, producing a blue-green precipitate. It is critical in selective media for pathogen detection (e.g., Cronobacter spp. in food samples) . Methodologically, combine it with inhibitors like sodium deoxycholate to suppress Gram-positive bacteria and optimize pH (4.0–6.0) and temperature (20–37°C) based on target enzyme kinetics .

Q. How should researchers prepare stock solutions to ensure substrate stability?

Dissolve the compound in dimethylformamide (DMF) at 20 mg/mL, as its solubility in aqueous buffers is limited. Store aliquots at -20°C under inert gas (e.g., argon) to prevent oxidation. Avoid repeated freeze-thaw cycles, which degrade the glycosidic bond . Pre-warm solutions to assay temperature before use to minimize crystallization artifacts.

Q. What analytical methods validate the purity and structural integrity of this substrate?

Use HPLC with a C18 column (UV detection at 254 nm) to confirm >98% purity . Specific rotation ([α]D) should range between -60° and -72° (c=1 in DMF) to verify stereochemical integrity . For advanced characterization, employ H-NMR (e.g., δ 7.49 ppm for indole protons) and mass spectrometry (calculated [M+Na]: 431.58) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data when using this substrate?

Inconsistent results may arise from:

- Substrate degradation : Check storage conditions; exposure to light, heat, or moisture hydrolyzes the glycosidic bond. Re-test purity via HPLC .

- Inhibitor interference : Sodium thiosulfate (used in media) can chelate metal cofactors required for some glucosidases. Titrate inhibitor concentrations and include metal ion supplements (e.g., Mg) .

- pH/temperature drift : Calibrate buffers and incubators rigorously. For example, α-D-glucosidase activity drops sharply below pH 3.5 .

Q. What synthetic strategies optimize the yield of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside?

A validated protocol involves:

- Glycosylation : React 5-bromo-4-chloro-indole with peracetylated α-D-glucopyranosyl bromide under Koenigs-Knorr conditions (AgO catalyst, anhydrous DCM) .

- Deprotection : Treat with aqueous KCO/TBAHS (tetrabutylammonium hydrogen sulfate) to remove acetyl groups.

- Purification : Use silica gel chromatography (hexane:acetone, 3:7) to isolate the product with >46% yield . Monitor reaction progress via TLC (R = 0.39 in hexane:acetone 1:1).

Q. How does this substrate compare to analogs (e.g., β-D-galactopyranoside) in specificity studies?

α-D-glucopyranoside exhibits higher specificity for glucosidases but lower solubility than β-galactosidase substrates. Use orthogonal substrates (e.g., X-Gal) in multiplex assays to reduce cross-reactivity .

Q. What are the critical considerations for using this substrate in histochemical staining?

- Fixation : Avoid aldehydes (e.g., glutaraldehyde), which denature enzymes. Use acetone or methanol fixation for tissue sections.

- Counterstains : Pair with eosin (0.1% w/v) to contrast indigo precipitates.

- Kinetic Control : Limit incubation to 5–10 minutes to prevent background precipitation .

Methodological Troubleshooting

Q. Why might the substrate fail to produce a chromogenic signal despite enzyme presence?

- Enzyme inhibition : Test activity with a fluorogenic backup substrate (e.g., 4-methylumbelliferyl glucoside).

- Substrate oxidation : Freshly prepare solutions with antioxidants (e.g., 1 mM DTT).

- Incorrect stereochemistry : Verify the α-anomer configuration via specific rotation; β-anomers are inactive .

Q. How can researchers adapt this substrate for fluorescence-based assays?

Synthesize a dual-functional probe by conjugating the indolyl group with a fluorophore (e.g., Cy3) via a cleavable linker. Enzymatic hydrolysis releases the fluorophore, enabling real-time quantification (Ex/Em: 550/570 nm). Validate using stopped-flow kinetics to measure turnover rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.